molecular formula C17H10F4O B14786350 1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene

1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene

Cat. No.: B14786350
M. Wt: 306.25 g/mol
InChI Key: JTTWEYOSXLZUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene is an organic compound that features a naphthalene core substituted with a fluoro group at the 1-position and a trifluoromethoxyphenyl group at the 8-position

Preparation Methods

The synthesis of 1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it suitable for industrial-scale production.

Chemical Reactions Analysis

1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Scientific Research Applications

1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene involves its interaction with molecular targets through its fluoro and trifluoromethoxy groups. These groups can form strong interactions with various biological molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions .

Comparison with Similar Compounds

1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene can be compared with other similar compounds such as:

  • 1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene
  • 4-(trifluoromethyl)phenol

These compounds share similar structural features but differ in their specific substituents and positions on the naphthalene ring. The unique combination of fluoro and trifluoromethoxy groups in this compound gives it distinct properties and reactivity compared to its analogs .

Properties

Molecular Formula

C17H10F4O

Molecular Weight

306.25 g/mol

IUPAC Name

1-fluoro-8-[4-(trifluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H10F4O/c18-15-6-2-4-12-3-1-5-14(16(12)15)11-7-9-13(10-8-11)22-17(19,20)21/h1-10H

InChI Key

JTTWEYOSXLZUNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)OC(F)(F)F)C(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.